molecular formula C6H8Br2N2 B1528347 3-(Bromomethyl)pyridin-2-amine hydrobromide CAS No. 23612-60-4

3-(Bromomethyl)pyridin-2-amine hydrobromide

Cat. No. B1528347
CAS RN: 23612-60-4
M. Wt: 267.95 g/mol
InChI Key: RZSKDRPOGQFQHH-UHFFFAOYSA-N
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Description

3-(Bromomethyl)pyridin-2-amine hydrobromide is a chemical compound with the CAS Number: 23612-60-4 . It has a molecular weight of 267.95 . It is a powder in physical form .


Molecular Structure Analysis

The IUPAC Name for this compound is this compound . The InChI Code is 1S/C6H7BrN2.BrH/c7-4-5-2-1-3-9-6(5)8;/h1-3H,4H2,(H2,8,9);1H .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 267.95 . It is a powder in physical form . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Selective Amination

  • Palladium-catalyzed amination : This compound is used in the selective amination of polyhalopyridines, catalyzed by a palladium-xantphos complex. This process yields high chemoselectivity and isolated yields, as demonstrated in the amination of 5-bromo-2-chloropyridine (Ji, Li, & Bunnelle, 2003).

Synthesis of Hyperbranched Polyelectrolytes

  • Poly(N-alkylation) : 3-(Bromomethyl)pyridin-2-amine hydrobromide is utilized in the synthesis of hyperbranched polyelectrolytes. Its reactivity, especially due to the electron-attractive effect of pyridinium groups, is crucial in this synthesis (Monmoton, Lefebvre, & Fradet, 2008).

Halogenation of Activated Pyridines

  • Regioselective halogenation : This compound plays a role in the regioselective halogenation of activated pyridines. The reactivity and selectivity of this process have been studied extensively, with a focus on brominated derivatives (Canibano et al., 2001).

Catalysis in Aziridination

  • Aziridination of olefins : Pyridinium hydrobromide perbromide, related to this compound, is used as a catalyst for aziridination of olefins. This process uses Chloramine-T as a nitrogen source, leading to moderate to good yields of aziridines (Ali, Nikalje, & Sudalai, 1999).

Synthesis of Amino and Hydroxymethyl Derivatives

  • Aminomethylation : this compound is used in the aminomethylation of pyridines, leading to the formation of amino and hydroxymethyl derivatives. This synthesis is crucial in medicinal chemistry for creating small molecules that bind to biological targets (Smirnov, Kuz’min, & Kuznetsov, 2005).

Safety and Hazards

The compound has been classified as dangerous with the signal word "Danger" . Hazard statements include H302, H315, H318, H335 which indicate that it can cause harm if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dusts or mists, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and more .

properties

IUPAC Name

3-(bromomethyl)pyridin-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2.BrH/c7-4-5-2-1-3-9-6(5)8;/h1-3H,4H2,(H2,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZSKDRPOGQFQHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23612-60-4
Record name 3-(bromomethyl)pyridin-2-amine hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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